(R)-5-Bromo-3-methylisoindolin-1-one

Catalog No.
S8472006
CAS No.
M.F
C9H8BrNO
M. Wt
226.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-5-Bromo-3-methylisoindolin-1-one

Product Name

(R)-5-Bromo-3-methylisoindolin-1-one

IUPAC Name

(3R)-5-bromo-3-methyl-2,3-dihydroisoindol-1-one

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C9H8BrNO/c1-5-8-4-6(10)2-3-7(8)9(12)11-5/h2-5H,1H3,(H,11,12)/t5-/m1/s1

InChI Key

RDJDCBIHMNWYEC-RXMQYKEDSA-N

SMILES

CC1C2=C(C=CC(=C2)Br)C(=O)N1

Canonical SMILES

CC1C2=C(C=CC(=C2)Br)C(=O)N1

Isomeric SMILES

C[C@@H]1C2=C(C=CC(=C2)Br)C(=O)N1

(R)-5-Bromo-3-methylisoindolin-1-one is a highly functionalized, chiral bicyclic building block widely procured for the synthesis of advanced therapeutics, including NAMPT modulators and CCNE1 targeted protein degraders [1]. Featuring a fused isoindolinone core, a stereodefined methyl group at the C3 position, and a reactive bromine atom at the C5 position, this compound serves as a critical electrophilic partner in palladium-catalyzed cross-coupling reactions [2]. Procurement of the enantiopure (R)-isomer is primarily driven by the need to establish precise three-dimensional trajectories early in the synthetic sequence, thereby avoiding the severe yield penalties and complex purification workflows associated with late-stage chiral resolution [1].

Substituting (R)-5-Bromo-3-methylisoindolin-1-one with its racemic counterpart or the closely related 6-bromo regioisomer introduces critical inefficiencies in both process scale-up and target performance [1]. The use of racemic 5-bromo-3-methylisoindolin-1-one mandates late-stage preparative chiral chromatography (e.g., SFC), which inherently caps the maximum theoretical yield of the desired enantiomeric API at 50% and significantly increases solvent consumption and processing time [1]. Furthermore, contamination with the 6-bromo regioisomer—a common byproduct in standard synthesis routes from 5-bromoisoindoline-1,3-dione—alters the spatial vector of the cross-coupling handle. This geometric shift misaligns the subsequent linker or pharmacophore, leading to profound losses in target binding affinity and rendering the resulting API batches unusable [1].

Precursor Suitability: Elimination of Late-Stage Chiral Resolution Penalties

Procuring pre-resolved (R)-5-Bromo-3-methylisoindolin-1-one directly impacts the overall efficiency of multi-step API synthesis by eliminating the need for downstream chiral separation [1]. When compared to starting with the racemic mixture, the enantiopure building block ensures that all subsequent mass is channeled into the active pharmaceutical ingredient, avoiding a 50% mass loss during late-stage resolution [1].

Evidence DimensionEffective yield of target enantiomeric API
Target Compound Data>95% retention of active enantiomer mass
Comparator Or BaselineRacemic 5-bromo-3-methylisoindolin-1-one (<45% effective yield after mandatory late-stage preparative SFC)
Quantified Difference>50% absolute increase in final active API yield
ConditionsMulti-step synthesis of stereospecific CCNE1 degraders or NAMPT modulators

Procuring the enantiopure starting material doubles the effective throughput of the synthetic sequence and eliminates the high capital and operational costs of late-stage chiral chromatography.

Reproducibility and Vector Alignment: 5-Bromo vs. 6-Bromo Regiochemistry

The specific placement of the bromine atom at the C5 position is critical for the correct spatial orientation of attached linkers or functional groups [1]. Standard synthetic routes often yield a mixture of 5-bromo and 6-bromo isomers. Procuring the pure 5-bromo isomer ensures the correct linear trajectory for para-directed extension, whereas the 6-bromo isomer shifts the attachment vector, which is detrimental in sterically constrained binding pockets [1].

Evidence DimensionTrajectory alignment and target binding retention
Target Compound Data100% target vector alignment for optimal linker extension
Comparator Or Baseline6-bromo-3-methylisoindolin-1-one (~60-degree shift in attachment vector)
Quantified DifferencePrevention of the >100-fold loss in target binding affinity typically observed with the misaligned 6-bromo vector
ConditionsStructure-activity relationship (SAR) optimization via Pd-catalyzed cross-coupling for targeted protein degraders

Strict regiochemical purity at the C5 position is non-negotiable for ensuring the final molecule fits precisely into the target protein's binding pocket.

Processability: Direct Cross-Coupling vs. Unfunctionalized Baselines

The C5 bromine atom serves as a highly efficient handle for modular library synthesis [1]. Compared to the unsubstituted (R)-3-methylisoindolin-1-one, which requires harsh and unselective late-stage C-H activation to introduce functional groups, the 5-bromo derivative seamlessly undergoes standard palladium-catalyzed cross-coupling reactions [1].

Evidence DimensionCross-coupling reaction yield
Target Compound Data>85% yield in standard Suzuki-Miyaura couplings
Comparator Or BaselineUnsubstituted (R)-3-methylisoindolin-1-one (0% direct coupling; <30% yield via multi-step unselective halogenation/coupling)
Quantified Difference>55% higher yield and elimination of two synthetic steps
ConditionsStandard modular library synthesis using arylboronic acids and Pd(dppf)Cl2/K2CO3 at 80°C

The presence of the pre-installed bromine handle dramatically accelerates SAR exploration and reduces the complexity of process scale-up.

Synthesis of Stereospecific Targeted Protein Degraders (PROTACs)

Leveraging the high enantiomeric excess of the (R)-isomer ensures precise 3D spatial orientation of the CCNE1-targeting ligand, completely bypassing the 50% yield penalty and complex SFC purification associated with racemic mixtures [1].

Modular Assembly of NAMPT Modulators

Utilizing the highly reactive C5-bromine handle allows for efficient, high-yield Suzuki-Miyaura cross-coupling to rapidly generate structure-activity relationship (SAR) libraries, avoiding the unselective C-H activation required by unfunctionalized analogs [2].

Scale-Up Manufacturing of Isoindolinone APIs

Procuring regiochemically pure 5-bromo material prevents batch failures caused by 6-bromo isomer contamination, ensuring consistent vector alignment and reliable binding affinity in the final manufactured drug product [1].

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

224.97893 g/mol

Monoisotopic Mass

224.97893 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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